5'-Iodo-4'-methyl-2'-nitroacetanilide
Overview
Description
5’-Iodo-4’-methyl-2’-nitroacetanilide is a chemical compound with the molecular formula C9H9IN2O3 and a molecular weight of 320.08 g/mol. It is also known by its IUPAC name, N-(5-iodo-4-methyl-2-nitrophenyl)acetamide. This compound is primarily used as a research chemical and is known for its unique structural properties, which include an iodine atom, a nitro group, and a methyl group attached to an acetanilide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Iodo-4’-methyl-2’-nitroacetanilide typically involves the nitration of 4’-methylacetanilide followed by iodination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 2’ position. The iodination step involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5’ position.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5’-Iodo-4’-methyl-2’-nitroacetanilide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.
Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like lithium aluminum hydride.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Substitution: Derivatives with different functional groups replacing the iodine atom.
Reduction: 5’-Amino-4’-methyl-2’-nitroacetanilide.
Oxidation: 5’-Iodo-4’-carboxy-2’-nitroacetanilide.
Scientific Research Applications
5’-Iodo-4’-methyl-2’-nitroacetanilide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein binding due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’-Iodo-4’-methyl-2’-nitroacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4’-Methyl-2’-nitroacetanilide: Lacks the iodine atom, making it less reactive in halogen bonding.
5’-Iodo-2’-nitroacetanilide: Lacks the methyl group, which can affect its solubility and reactivity.
5’-Bromo-4’-methyl-2’-nitroacetanilide: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and bonding properties.
Uniqueness
5’-Iodo-4’-methyl-2’-nitroacetanilide is unique due to the presence of both an iodine atom and a nitro group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields of research.
Properties
IUPAC Name |
N-(5-iodo-4-methyl-2-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O3/c1-5-3-9(12(14)15)8(4-7(5)10)11-6(2)13/h3-4H,1-2H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFCWWBJZQNCDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)NC(=O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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